

ZK824859 Hydrochloride: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: ZK824859 hydrochloride

Cat. No.: B7358321

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This technical guide provides an in-depth analysis of the target selectivity profile of **ZK824859 hydrochloride**, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information presented herein is intended to support further research and development efforts in therapeutic areas where uPA plays a critical role.

Executive Summary

ZK824859 hydrochloride is an orally available small molecule that demonstrates high selectivity for human urokinase plasminogen activator (uPA) over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin. This selectivity profile suggests its potential as a therapeutic agent in diseases where elevated uPA activity is a key pathological driver, including certain cancers and inflammatory conditions like multiple sclerosis. This document summarizes the quantitative inhibitory activity of **ZK824859 hydrochloride**, details the experimental methodologies for assessing its activity, and provides visual representations of the relevant signaling pathways.

Target Selectivity Profile

The inhibitory activity of **ZK824859 hydrochloride** was assessed against a panel of serine proteases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below, highlighting the compound's selectivity for human uPA.

Table 1: Inhibitory Activity of ZK824859 Hydrochloride against Human Serine Proteases

Target Enzyme	IC ₅₀ (nM)
Human uPA	79[1]
Human tPA	1580[1]
Human Plasmin	1330[1]

Table 2: Inhibitory Activity of ZK824859 (free base) against Mouse Serine Proteases

Target Enzyme	IC ₅₀ (nM)
Mouse uPA	410[1]
Mouse tPA	910[1]
Mouse Plasmin	1600[1]

Note: The data indicates that ZK824859 is approximately 20-fold more selective for human uPA over human tPA and about 17-fold more selective for human uPA over human plasmin. The potency and selectivity are reduced in the mouse orthologs.[1]

Experimental Protocols

The determination of the IC₅₀ values for **ZK824859 hydrochloride** against uPA, tPA, and plasmin was performed using in vitro enzyme inhibition assays. The following protocols are representative of the methodologies employed, based on standard chromogenic assays for these serine proteases.

uPA Inhibition Assay (Chromogenic)

This assay quantifies the ability of **ZK824859 hydrochloride** to inhibit the enzymatic activity of uPA. The assay measures the conversion of a chromogenic substrate by plasmin, which is generated from plasminogen by uPA.

Materials:

- Human urokinase plasminogen activator (uPA)
- Human plasminogen
- Chromogenic plasmin substrate (e.g., S-2251)
- Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)
- **ZK824859 hydrochloride** (in DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of **ZK824859 hydrochloride** in DMSO and create a serial dilution to the desired test concentrations.
- In a 96-well plate, add a solution of human uPA and human plasminogen to each well.
- Add the serially diluted **ZK824859 hydrochloride** or vehicle control (DMSO) to the respective wells.
- Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the chromogenic plasmin substrate to each well.
- Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).

- The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.
- The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

tPA and Plasmin Inhibition Assays (Chromogenic)

Similar chromogenic assays are used to determine the inhibitory activity of **ZK824859 hydrochloride** against tPA and plasmin.

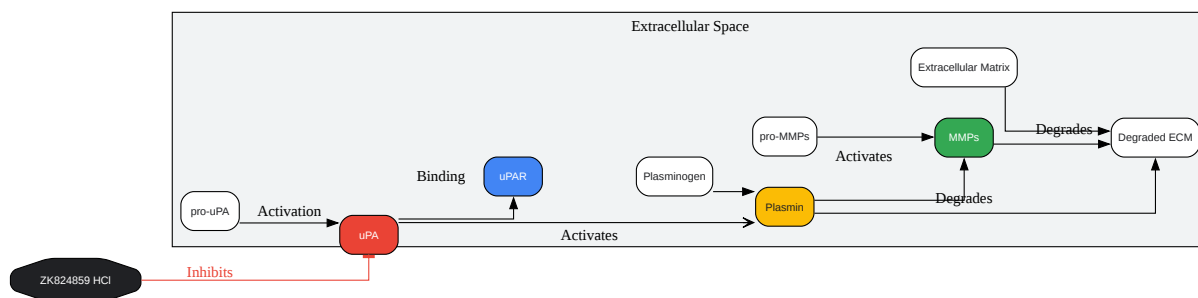
- For the tPA inhibition assay: Human tPA is used in place of uPA, and a fibrin or fibrin-like cofactor may be included to enhance tPA activity. The subsequent steps of plasminogen activation and chromogenic substrate cleavage are measured.
- For the plasmin inhibition assay: Human plasmin is directly added to the wells, and its ability to cleave a chromogenic substrate in the presence of **ZK824859 hydrochloride** is measured. This is a direct assay of plasmin activity, bypassing the need for a plasminogen activator.

The general procedure, including inhibitor addition, incubation, and kinetic reading, remains consistent with the uPA inhibition assay.

Signaling Pathways and Experimental Workflow

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a central role in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[2] The binding of uPA to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can degrade various ECM components and activate matrix metalloproteinases (MMPs), further contributing to ECM breakdown.[3] This cascade is implicated in both physiological processes and in pathological conditions such as tumor invasion and metastasis.[2]

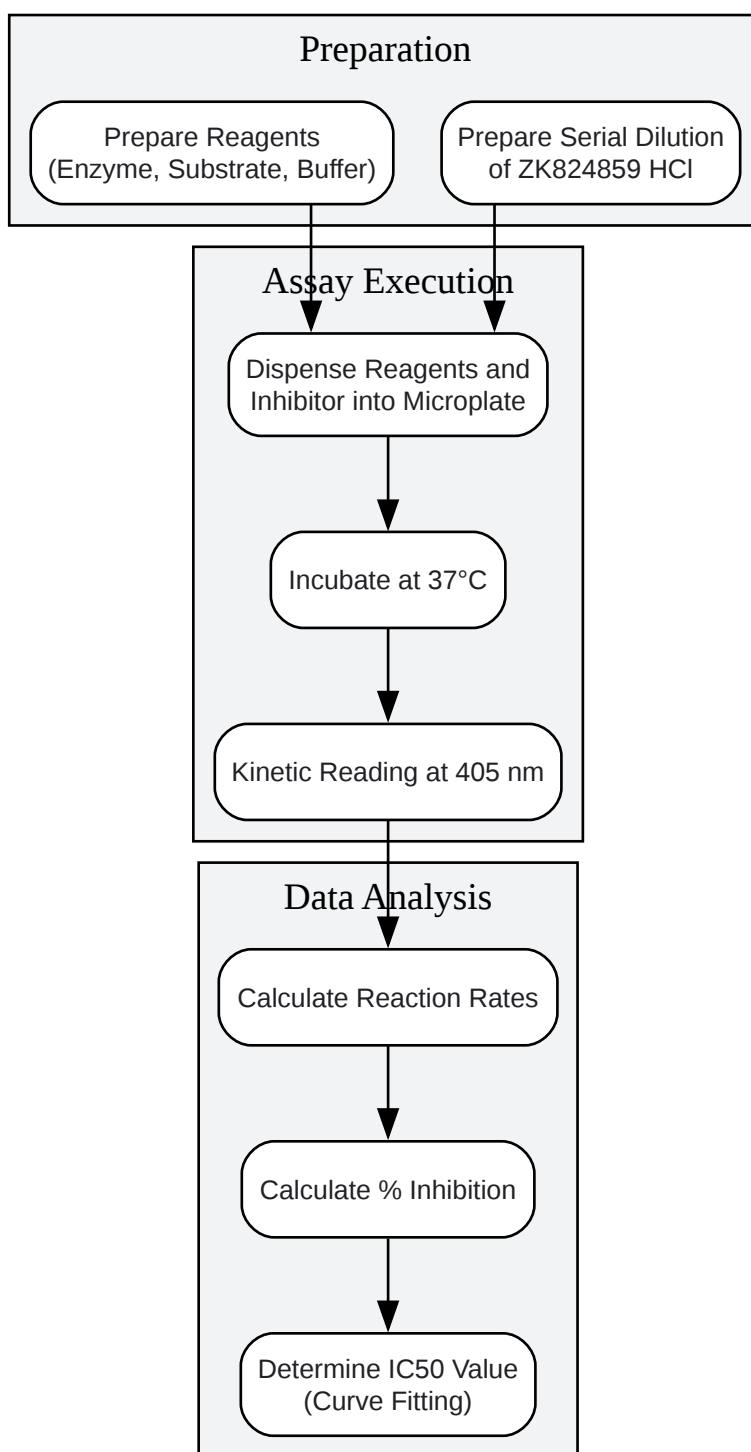


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Caption: The uPA signaling cascade and the inhibitory action of **ZK824859 hydrochloride**.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an inhibitor like **ZK824859 hydrochloride** involves a series of systematic steps, from reagent preparation to data analysis.



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